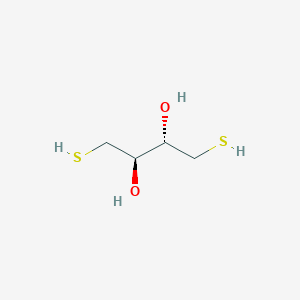

(S)-3-Isopropylamino-1,2-propanediol

Vue d'ensemble

Description

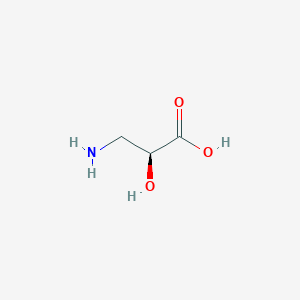

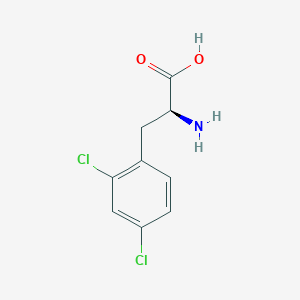

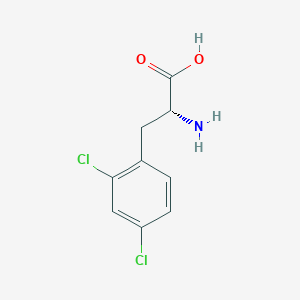

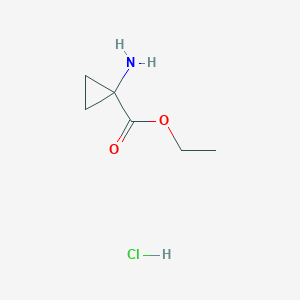

(S)-3-Isopropylamino-1,2-propanediol, also known as SIPPD, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning that it has two different forms (enantiomers) that are mirror images of one another. SIPPD has been studied in a number of areas, including its synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthesis of Derivatives : Research shows efforts in synthesizing propanolamine side chain deuterated propranolol and related compounds (Walker & Nelson, 1978).

Downstream Processing of Biologically Produced Diols : A study highlights methods for the recovery and purification of diols like 1,3-propanediol, underscoring the cost implications in microbial production (Xiu & Zeng, 2008).

Liquid Crystal Behavior in Homologous Series : Analysis of 3-alkoxy-1,2-propanediols and related compounds for liquid-crystalline behavior, emphasizing the influence of alkyl-chain length and hetero-atom linkage (Vandoren et al., 1990).

Genetically Engineered Strains for 1,3-Propanediol Production : Advances in developing genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol from glycerol, highlighting its potential in monomer synthesis for commercial products (Yang et al., 2018).

Fuel Cell Applications : Exploration of propanediol isomers, including 1,2-propanediol, as fuels in alkaline-acid fuel cells, comparing their efficiency and potential as sustainable energy sources (Chino et al., 2020).

Degradation Analysis in Pharmaceuticals : Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product in pharmaceuticals like metoprolol, using advanced chromatography techniques (Xu & Tan, 2019).

Electrocatalytic Oxidation Studies : Investigation of the electrooxidation of propanediol isomers on platinum electrodes, revealing distinct isomeric behaviors in acidic environments (Huser, Leger, & Lamy, 1985).

Lipid Precursor Synthesis : Development of cationic lipid precursors through reactions involving 3-dimethylamino-1,2-propanediol, demonstrating its use in creating functional materials (Cheng, 2008).

Biotechnological Production of 1,3-Propanediol : Comprehensive review of biotechnological methods for producing 1,3-propanediol, emphasizing the role of microbial and genetic engineering approaches (Kaur, Srivastava, & Chand, 2012).

Asymmetric Hydrolysis for Optically Pure Propranolol : Utilization of asymmetric hydrolysis methods to synthesize optically pure (S)-propranolol, a beta-blocker, from related propanediol compounds (Iriuchijima & Kojima, 1982).

Microbial Production of 1,3-Propanediol : Analysis of various strategies for microbial production of 1,3-propanediol, including the use of recombinant strains and biodiesel industry by-products (Saxena et al., 2009).

Metabolic Engineering for Direct 1,3-Propanediol Synthesis : Engineering of Escherichia coli strains to produce 1,3-propanediol directly from glucose, showcasing the potential of metabolic engineering in biofuel production (Liang et al., 2010).

Propriétés

IUPAC Name |

(2S)-3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238251 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Isopropylamino-1,2-propanediol | |

CAS RN |

90742-94-2 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090742942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79H4QO2FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)